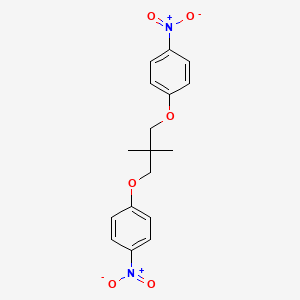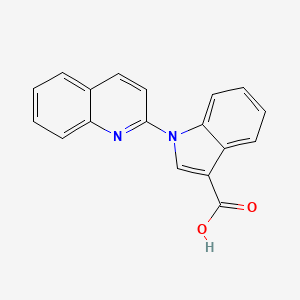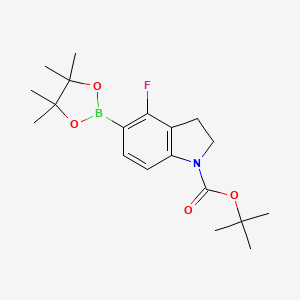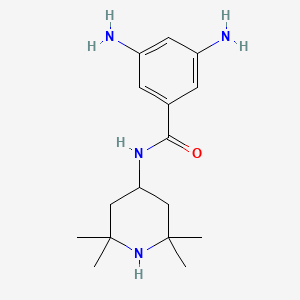
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid is an organic compound that features a pyrrole ring attached to a phenylglycolic acid moiety Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, known for its presence in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid typically involves the formation of the pyrrole ring followed by its attachment to the phenylglycolic acid moiety. One common method is the Vilsmeier-Haack reaction, which involves the formylation of pyrroles under microwave conditions . Another approach is the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for maximizing efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring, altering its chemical properties.
Substitution: The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole esters with distinct aromatic properties .
Applications De Recherche Scientifique
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid has diverse applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid involves its interaction with specific molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyrrole: A fundamental heterocycle with diverse biological activities.
Phenylglycolic Acid: Known for its role in organic synthesis and pharmaceutical applications.
Pyrrolopyrazine Derivatives: These compounds exhibit significant biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid is unique due to the combination of the pyrrole ring with phenylglycolic acid, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(12(15)16)9-3-5-10(6-4-9)13-7-1-2-8-13/h1-8,11,14H,(H,15,16) |
Clé InChI |
QNRIEZDCMAHCMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C2=CC=C(C=C2)C(C(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
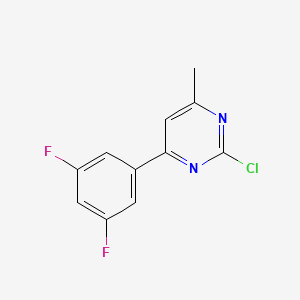
![7-Hydroxy-6-phenylpyrido[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8632814.png)
![4-(4-nitrobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8632822.png)
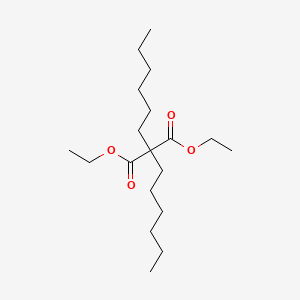
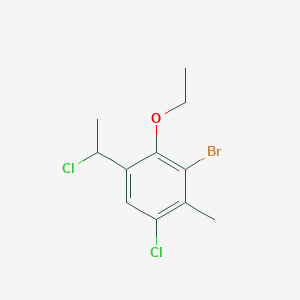

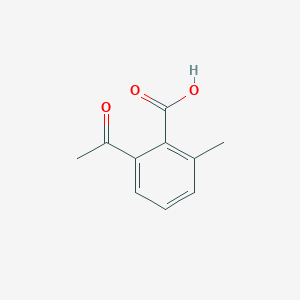
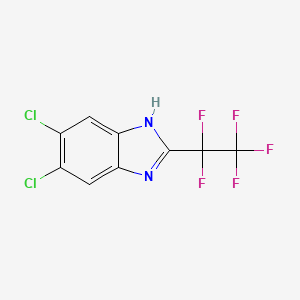
![Bis[4-(methoxycarbonyl)phenyl] butanedioate](/img/structure/B8632893.png)

